Etripamil

Übersicht

Beschreibung

Etripamil is a novel, short-acting, non-dihydropyridine L-type calcium channel blocker. It is primarily developed for the treatment of paroxysmal supraventricular tachycardia and atrial fibrillation with a rapid ventricular rate. This compound is unique due to its intranasal administration, allowing for rapid absorption and onset of action, making it suitable for on-demand therapy outside of a healthcare setting .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Etripamil is synthesized through a convergent synthesis approach. The synthesis involves the preparation of two key intermediates, which are then coupled and subjected to reductive amination to form the final product. The synthetic route avoids the use of toxic gases such as potassium cyanide and dimethyl sulfate, making it safer and more scalable for industrial production .

Industrial Production Methods: The industrial production of this compound involves several critical steps:

Synthesis of Compound 1: This involves the use of trimethyl phosphonoacetate and tert-butoxide in tetrahydrofuran, followed by catalytic hydrogenation using palladium on barium sulfate.

Synthesis of Compound 2b: This involves the use of 2-bromopropane and methyl acrylate in the presence of sodium hydroxide and tetrabutylammonium bromide.

Coupling and Reductive Amination: The two intermediates are coupled, followed by reductive amination to form this compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Etripamil unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann durch katalytische Hydrierung reduziert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.

Substitution: Reagenzien wie Halogene und Nukleophile werden häufig verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion typischerweise die vollständig reduzierte Form von this compound ergibt .

Wissenschaftliche Forschungsanwendungen

Etripamil hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Kalziumkanalblockern verwendet.

Biologie: Es wird in der Forschung eingesetzt, um die Rolle von Kalziumkanälen in zellulären Prozessen zu verstehen.

Medizin: this compound wird für sein Potenzial zur Behandlung verschiedener Herz-Kreislauf-Erkrankungen, einschließlich paroxysmaler supraventrikulärer Tachykardie und Vorhofflimmerns, untersucht.

Industrie: Die einzigartige intranasale Verabreichungsmethode der Verbindung wird für andere therapeutische Anwendungen erforscht .

5. Wirkmechanismus

This compound wirkt als nicht-Dihydropyridin-L-Typ-Kalziumkanalblocker. Es hemmt den Einstrom von Kalziumionen durch L-Typ-Kalziumkanäle, die hauptsächlich im Herzen und in den Blutgefäßen vorkommen. Diese Hemmung führt zu einer Abnahme der Herzfrequenz und Kontraktionskraft, wodurch sie bei der Behandlung von Arrhythmien wirksam ist. This compound erhöht die atrioventrikuläre Refraktärzeit und verlangsamt die nodale Leitung, was zur Wiederherstellung des normalen Herzrhythmus beiträgt .

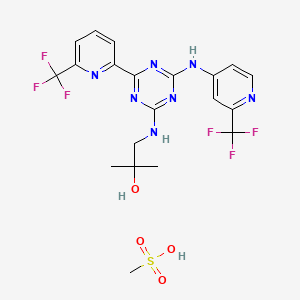

Ähnliche Verbindungen:

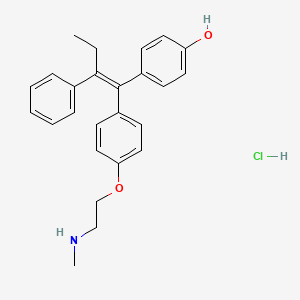

Verapamil: Ein weiterer nicht-Dihydropyridin-L-Typ-Kalziumkanalblocker, jedoch mit längerer Wirkdauer und oraler Verabreichung.

Diltiazem: Ähnlich wie Verapamil, jedoch mit zusätzlichen vasodilatierenden Wirkungen.

Einzigartigkeit von this compound: Die Einzigartigkeit von this compound liegt in seiner schnellen Wirkungseintritt und intranasalen Verabreichung, die eine schnelle Absorption und sofortige therapeutische Wirkung ermöglicht. Dies macht es besonders geeignet für die Bedarfstherapie in akuten Situationen, im Gegensatz zu seinen Gegenstücken, die typischerweise oral oder intravenös verabreicht werden .

Wirkmechanismus

Etripamil acts as a non-dihydropyridine L-type calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels, which are primarily found in the heart and blood vessels. This inhibition leads to a decrease in heart rate and contractility, making it effective in treating arrhythmias. This compound enhances atrioventricular refractory periods and slows nodal conduction, which helps restore normal heart rhythm .

Vergleich Mit ähnlichen Verbindungen

Verapamil: Another non-dihydropyridine L-type calcium channel blocker, but with a longer duration of action and oral administration.

Diltiazem: Similar to Verapamil, but with additional vasodilatory effects.

Nifedipine: A dihydropyridine calcium channel blocker with a different mechanism of action and primarily used for hypertension.

Uniqueness of Etripamil: this compound’s uniqueness lies in its rapid onset of action and intranasal administration, which allows for quick absorption and immediate therapeutic effects. This makes it particularly suitable for on-demand therapy in acute settings, unlike its counterparts which are typically administered orally or intravenously .

Eigenschaften

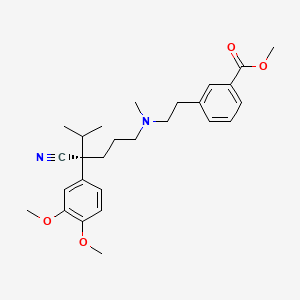

IUPAC Name |

methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZNEHLGJGSQEL-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593673-23-4 | |

| Record name | Etripamil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1593673234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etripamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETRIPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82A18Y42P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.